Nitrilotriacetic Acid

Catalog No.
S537278
CAS No.
139-13-9
M.F
C6H9NO6
C6H9NO6
N(CH2COOH)3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrilotriacetic Acid

CAS Number

139-13-9

Product Name

Nitrilotriacetic Acid

IUPAC Name

2-[bis(carboxymethyl)amino]acetic acid

Molecular Formula

C6H9NO6
C6H9NO6
N(CH2COOH)3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

MGFYIUFZLHCRTH-UHFFFAOYSA-N

SMILES

Array

solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992)
Slightly soluble in DMSO-d6; soluble in ethanol
1.28 g dissolves in 1 L water at 22.5 °C
Insoluble in most org solvents
In water, 5.91X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 22Â °C: 0.128 (poor)

Synonyms

Acid, Nitrilotriacetic, Aluminum Nitrilotriacetate, Dysprosium Nitrilotriacetate, Nitrilotriacetate, Aluminum, Nitrilotriacetate, Dysprosium, Nitrilotriacetate, Trisodium, Nitrilotriacetic Acid, Trisodium Nitrilotriacetate

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CC(=O)O

The exact mass of the compound Nitrilotriacetic acid is 191.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 73° f (ntp, 1992)0.31 mslightly soluble in dmso-d6; soluble in ethanol1.28 g dissolves in 1 l water at 22.5 °cinsoluble in most org solventsin water, 5.91x10+4 mg/l at 25 °csolubility in water, g/100ml at 22 °c: 0.128 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates. It belongs to the ontological category of NTA in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrilotriacetic acid (NTA, CAS 139-13-9) is a highly efficient, tripodal, tetradentate aminopolycarboxylic acid widely utilized as a chelating agent in industrial and laboratory settings. It functions by forming stable, water-soluble 1:1 molar complexes with a broad spectrum of multivalent transition and alkaline earth metals, including Ca2+, Mg2+, Fe3+, and Ni2+. From a procurement perspective, NTA is strategically selected over heavier hexadentate alternatives when a workflow demands a lower molecular weight for higher mass efficiency, exceptional thermal stability in pressurized aqueous environments, or strict compliance with environmental biodegradability standards. Its unique tetradentate coordination geometry also makes it a non-substitutable precursor in specialized biochemical applications where partial metal coordination is required [1].

Substituting NTA with the industry-standard ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) often fails due to critical environmental, thermal, and steric constraints. EDTA is notoriously recalcitrant to biodegradation, creating severe regulatory and wastewater compliance bottlenecks for industrial scale-up. Thermally, EDTA undergoes hydrolytic cleavage of its ethylenic C–N bonds at temperatures where NTA remains completely stable, precluding EDTA's use in high-temperature boiler conditioning or hydrothermal syntheses. Furthermore, hexadentate ligands like EDTA fully saturate the six-coordinate sphere of transition metals (e.g., Ni2+), preventing the formation of the ternary complexes required in immobilized metal affinity chromatography (IMAC) or specific catalytic precursor designs, rendering them useless for these advanced material applications [1].

Accelerated Aerobic Biodegradability for Regulatory Compliance

In comparative life cycle and biodegradation assessments under static aerobic conditions, NTA demonstrates a vastly superior environmental profile compared to standard chelators. NTA achieves 100% biodegradation within 13 to 16 days. In stark contrast, EDTA achieves only approximately 64% degradation after 20 days and is broadly classified as poorly or non-biodegradable under standard OECD criteria [1].

Evidence DimensionAerobic biodegradation rate (days to completion)
Target Compound Data100% degradation in 13–16 days
Comparator Or BaselineEDTA (~64% degradation after 20 days)
Quantified DifferenceNTA achieves complete degradation >30% faster than EDTA's partial degradation limit.
ConditionsAerobic static test conditions, aqueous medium

Essential for procurement in industrial detergents and agricultural formulations where strict environmental discharge regulations prohibit the use of persistent chelators like EDTA.

Superior Thermal Stability in High-Temperature Aqueous Systems

For high-temperature industrial applications, ligand stability is critical to prevent sudden metal precipitation. NMR studies of thermal decomposition in aqueous solutions reveal that EDTA begins rapid hydrolytic cleavage of its ethylenic C–N bonds at 200°C. Conversely, NTA does not cleave at these temperatures and maintains structural integrity up to 260°C, only beginning stepwise decarboxylation at approximately 290°C [1].

Evidence DimensionOnset of aqueous thermal decomposition
Target Compound DataStable up to 260°C (decarboxylation at ~290°C)
Comparator Or BaselineEDTA (hydrolytic cleavage begins at 200°C)
Quantified DifferenceNTA offers a 60°C to 90°C higher operational thermal window in pressurized water.
ConditionsAqueous solution, pH 9.5, sealed high-temperature NMR analysis

Dictates the selection of NTA over EDTA for high-temperature boiler water sludge control and pressurized hydrothermal synthesis workflows.

Enhanced Mass Efficiency for 1:1 Metal Sequestration

Because both NTA and EDTA generally form 1:1 molar complexes with divalent metal ions (like Ca2+ and Mg2+), the molecular weight of the chelator directly impacts formulation efficiency. NTA has a molecular weight of 191.14 g/mol, whereas EDTA is 292.24 g/mol. Consequently, sequestering one mole of calcium requires theoretically 34% less mass of NTA compared to EDTA, significantly reducing the bulk material required for large-scale operations [1].

Evidence DimensionMass required per mole of divalent metal sequestered
Target Compound Data191.14 g of NTA per mole of metal
Comparator Or Baseline292.24 g of EDTA per mole of metal
Quantified DifferenceNTA requires ~34% less mass to achieve the same stoichiometric sequestration.
ConditionsStandard 1:1 molar complexation of Ca2+/Mg2+

Reduces raw material volume, shipping weight, and formulation costs in high-volume industrial descaling and institutional cleaning applications.

Strict Tetradentate Geometry for Affinity Chromatography Matrices

In protein purification, the chelator must immobilize a transition metal while leaving binding sites open for the target protein. NTA acts as a tetradentate ligand, occupying exactly four coordination sites on a Ni2+ ion. This leaves two adjacent coordination sites strictly available for binding 6xHis-tagged proteins. Iminodiacetic acid (IDA) is only tridentate, leading to weaker metal retention and leaching, while EDTA is hexadentate, fully encapsulating the metal and preventing protein binding entirely [1].

Evidence DimensionAvailable coordination sites on Ni2+ for protein binding
Target Compound Data2 adjacent sites available (tetradentate binding)
Comparator Or BaselineEDTA (0 sites available) / IDA (3 sites available, but poor metal retention)
Quantified DifferenceNTA provides the exact optimal steric balance for high-affinity protein capture without metal leaching.
ConditionsImmobilized Metal Affinity Chromatography (IMAC) resin synthesis

Makes NTA the non-substitutable, industry-standard precursor for manufacturing Ni-NTA agarose resins used globally in biochemical purification.

Precursor for Immobilized Metal Affinity Chromatography (IMAC) Resins

NTA is the mandatory chelating precursor procured for synthesizing Ni-NTA agarose resins. Its tetradentate geometry is specifically required to hold Ni2+ ions securely enough to prevent metal leaching during column washing, while leaving exactly two coordination sites open to capture 6xHis-tagged recombinant proteins[1].

High-Temperature Boiler Water Conditioning

Procured as a sludge-control and descaling agent in pressurized industrial boilers operating above 200°C. Because EDTA undergoes hydrolytic C-N bond cleavage at these temperatures, NTA is selected for its ability to maintain stable metal complexes up to 260°C, preventing catastrophic scale deposition [2].

Eco-Compliant Industrial and Institutional (I&I) Detergents

Utilized as the primary heavy-metal and hard-water sequestering agent in commercial cleaning formulations where strict OECD biodegradability standards must be met. NTA replaces EDTA in these workflows to ensure that wastewater discharge complies with environmental regulations regarding persistent organic pollutants[3].

Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs)

Employed as a structure-directing agent and modulator in the hydrothermal synthesis of advanced coordination polymers. NTA's high aqueous thermal stability and specific steric footprint allow it to control metal ion release rates at elevated temperatures without decomposing prematurely [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrilotriacetic acid is an odorless white solid. Sinks in and mixes with water. (USCG, 1999)
Dry Powder
White odorless solid; [CAMEO] Off-white odorless powder; [MSDSonline]
WHITE CRYSTALLINE POWDER.

Color/Form

Prismatic crystals from hot water
White crystalline powde

XLogP3

-3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

191.04298701 Da

Monoisotopic Mass

191.04298701 Da

Boiling Point

Solid decomposes (NTP, 1992)

Heavy Atom Count

13

Density

greater than 1 at 68 °F (USCG, 1999)
GREATER THAN 1 AT 20 °C /SOLID/

LogP

-3.8

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
242Â °C

Appearance

Solid powder

Melting Point

475 °F (decomposes) (NTP, 1992)
242 °C dec

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KA90006V9D

GHS Hazard Statements

Aggregated GHS information provided by 574 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 574 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 516 of 574 companies with hazard statement code(s):;
H302 (21.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (79.84%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nitrilotriacetic Acid is a white, crystalline solid compound. Nitrilotriacetic acid is mainly used as a chelating and eluting agent and is found in laundry detergents. Exposure to Nitrilotriacetic acid irritates the skin, eyes and respiratory tract and causes kidney and bladder damage. Nitrilotriacetic acid is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Chelating Agents

Mechanism of Action

A positive synergistic action was produced by nitrilotriacetic acid in combination with soluble chromium(VI) as potassium dichromate in the induction of gene mutations in Salmonella typhimurium and Drosophila melanogaster. The possibility that this action depended on an effect of nitrilotriacetic acid on chromium(VI) reduction by cellular proteins was demonstrated. Gene mutations were detected by the Ames plate incorporation test on strains (TA-100), (TA-92), (TA-104) and (TA-103) of Salmonella typhimurium. In both the Salmonella and Drosophila systems, the nitrilotriacetic acid synergistically increased the mutagenicity of subtoxic doses of chromium(VI) while at higher chromium(VI) dose levels a decline of mutation frequency was noted in the presence of nitrilotriacetic acid, probably as a result of toxicity. Both effects may be referred to enhanced availability of the final genotoxic agent in the presence of nitrilotriacetic acid. The interaction was particularly evident in strains (TA-100) and (TA-104) which carried mutations affecting cell wall permeability and DNA repair. In these strains, the uptake of chromium(VI) and nitrilotriacetic acid was increased and the resulting DNA damage repaired less efficiently or by error prone mechanisms. Nitrilotriacetic acid may facilitate chromate uptake by the anion carriers of the cell membrane. Other mechanisms linked to its chelating action may also be important as suggested by the significant synergistic effect on chromium(VI) mutagenicity produced by ethylenedinitrilotetraacetic acid at very low doses, which do not modify chromium(VI) reduction by Salmonella proteins in cell free conditions.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

HCN, 4 ppm; NaOH, 0.3%; Na2CO3, 0.4%; primary and secondary amines, 0.2%; iminodiacetic acid (IDA), 0.2%; K, 6 ppm; Zn, 2 ppm; Cu, 1 ppm; Fe, less than 10 ppm; Pb, 1-2 ppm; formaldehyde, less than 2 ppm

Other CAS

139-13-9
49784-42-1

Absorption Distribution and Excretion

AFTER ORAL ADMIN OF 180 MG/KG OR 45 MG/KG IV TO RATS, RELATIVELY HIGH CONCN OF NTA WERE FOUND IN LUNGS, INTESTINE, & MUSCLE. PATTERN OF DISTRIBUTION DEPENDED ON ROUTE OF ADMIN. APPROX 99% OF SINGLE ORAL DOSE ELIM IN 24 HR; 96% OF THIS WAS ELIM IN URINE.
NTA-(14)C ADMIN ORALLY TO RATS. 95% WAS EXCRETED IN URINE. LESS THAN 1% ... AS CO2. ABSORPTION OF NTA FROM GI TRACT VARIED: DOG GREATER THAN RAT GREATER THAN RABBIT & MONKEY ... DEPOSITED IN SKELETON. CONCN ... INCR WITH NUMBER OF ADMIN DOSES. MOST ACTIVE AREAS FOR ACCUMULATION ... @ SITES OF VERY ACTIVE BONE FORMATION. ALTHOUGH CONCN /NTA/ DECR RAPIDLY WITH CESSATION OF INTAKE, A SMALL AMT WAS RETAINED IN BONE AFTER EACH DOSE ... .
DOGS ADMIN 10, 20, & 50 MG NITRILOTRIACETIC ACID/KG EXCRETED MATERIAL IDENTIFIED AS CHONDROITIN A SULFATE &/OR CHONDROITIN C SULFATE.
The kidney attains concentrations of NTA greater than that in the plasma in rats with steady state plasma NTA levels. The relatively high kidney concentrations of NTA can be attributed to high concentrations of NTA in small volumes of urine. NTA is not metabolized in mammals and is excreted rapidly by filtration in the kidney ... .
A capsule containing 10 mg [1 14C]NTA in gelatin was given orally in fruit juice to each of eight male volunteers who had received no drugs for two weeks before entering the study. Twelve % of the admin radioactivity was excreted in the urine & 77% in the feces as unchanged NTA within 120 h of admin. A peak in the blood concn (6.5 ng/g serum) occurred 12 h after dosing ... .

Metabolism Metabolites

WASHED CELL SUSPENSION OF PSEUDOMONAS SP, ISOLATED FROM SEWAGE EFFLUENT, DEGRADED ALL NTA-NITROGEN TO AMMONIUM PRIOR TO TOTAL CONVERSION OF NTA TO CO2 AND WATER. SMALL AMOUNT OF NITRITE WERE ALSO FORMED. STUDY TENDED TO SUPPORT CONTENTION THAT NTA DEGRADATION PROCEEDED THROUGH AMINODIACETIC ACID AND GLYCINE ... .
In mammalian systems, NTA is not metabolized and is excreted rapidly by filtration in the kidney.

Wikipedia

Nitrilotriacetic_acid

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Alkaline Process: ... In a typical process, aqueous NaCN solution is fed into a cascade reactor system along with formaldehyde solution. Ammonia is liberated during the synthesis and need not be supplied. The reaction takes place at 80 - 100 °C. Because of the high pH (ca. 14), triscyanomethylamine N(CH2CN)3 is hydrolyzed in situ to Na3NTA. This process generates three times as much ammonia as it consumes and the ammonia concentration must be limited to suppress the production of substances with low degrees of carboxymethylation (glycine, iminodiacetic acid). This is largely achieved by continuously distilling off the ammonia with steam or air throughout the process. However, formation of byproducts (chiefly glycolic acid, hexamethylenetetramine, and the above-mentioned amino acids) cannot be completely prevented. The resulting solution is sold directly as a 40-wt% solution, or used in the production of Na3NTA.H2O in powder form, or acidified to pH 1-2 to yield the acid (H3NTA).
Acid Process: ... In the first stage, ammonia is reacted with formaldehyde to give hexamethylenetetramine, which is then reacted with hydrogen cyanide in sulfuric acid solution to yield triscyanomethylamine. The solid triscyanomethylamine is sparingly soluble in the acidic solution and is filtered off, washed, and saponified with NaOH to give Na3NTA. The resulting solution has a far lower byproduct content than the solution from the alkaline method. It is also sold as 40% product or used in the production of Na3NTA.H2O or H3NTA.
/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent. ... This two-step reaction is also particularly well-suited to synthesizing pure NTA in high yield from ammonia as the parent compound.
REACTION OF AMMONIA WITH FORMALDEHYDE AND HYDROGEN CYANIDE, FOLLOWED BY SAPONIFICATION AND ACIDIFICATION

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Glycine, N,N-bis(carboxymethyl)-: ACTIVE
Cadmate(1-), [N,N-bis[(carboxy-.kappa.O)methyl]glycinato(3-)-.kappa.N,.kappa.O]-, potassium (1:1), (T-4)-: INACTIVE
In 1971, the use of NTA was discontinued. The possibility of resumed use arose in 1980
The Consumer Product Safety Commission stated that NTA is now used in laundry detergents in two states where phosphates are banned

Analytic Laboratory Methods

One widely used technique is potentiometric titration with iron(III) chloride under acidic conditions. Ion-pair chromatography, GC analysis, and polarographic determinations can also be employed in the trace range.
QUANTITATIVE GAS CHROMATOGRAPHIC DETERMINATION OF NITRILOTRIACETIC ACID IN THE PRESENCE OF OTHER CARBOXYLIC ACIDS.
DETERMINATION OF NITRILOTRIACETIC ACID IN WATERS & WASTE WATERS BY GAS LIQUID CHROMATOGRAPHY, DIFFERENTIAL PULSE POLAROGRAPHY & COLORIMETRIC METHOD. PRECISION WAS GENERALLY HIGHER FOR DIFFERENTIAL-PULSE POLAROGRAPHY DOWN TO 100 UG, ALTHOUGH ONLY GAS LIQUID CHROMATOGRAPHY WAS APPLICABLE TO CONCN LESS THAN 25 MU IN NONSALINE SAMPLES. THE COLORIMETRIC METHOD WAS NOT APPLICABLE TO CONCN LESS THAN 500 MU OF NITRILOTRIACETIC ACID.
Determination of aminopolycarboxylic acids by ion pair liquid chromatography.
For more Analytic Laboratory Methods (Complete) data for NITRILOTRIACETIC ACID (9 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator or in a cool, dry place.
Chelating agents, by their very nature, tend to be corrosive to metals such as copper, zinc, and iron. The alkaline salts corrode aluminum severely, and contact with these salts should be avoided. Stainless steel and most polymers or coatings that are able to withstand dilute alkali are acceptable as construction materials. Solid chelating agents should be stored in a cool, dry place to avoid caking. /Chelating agents/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

MICE EXPOSED SC TO CADMIUM CHLORIDE WITH NTA SHOWED HISTOLOGICAL EVIDENCE OF LIVER NECROSIS AFTER 24 HR.
THE ADMIN OF A SINGLE IV DOSE OF LEAD ALONE (50 MG/KG) OR WITH EQUIMOLAR AMOUNTS OF CHELATING AGENTS TO PREGNANT RATS RESULTED IN APPROX A 400% INCREASE IN FETAL LEAD CONTENT WITH LEAD PENICILLAMINE (PBPEN) & LEAD NITRILOTRIACETIC ACID (PBNTA) & A 50% INCREASE WITH LEAD-EDTA BY 4 HR AFTER ADMIN AS COMPARED TO LEAD ALONE.
FOLLOWING INTUBATION OF (14)C-LABELED NTA (68.2 MG/KG) INTO LEAD & NON-LEAD-TREATED RATS, THE LEVELS OF NTA IN ALL TISSUES WERE LOWEST IN LEAD-TREATED RATS. APPARENTLY, LEAD FACILITATED THE ELIMINATION OF NTA.
The effect of single dose of NTA on the removal of radio-manganese in various organs and in plasma has been studied in rats which received single i.v. injection of 54Mn(II). The lowered value of radio-manganese in NTA treated rats as compared to control animal indicates that NTA binds rapidly and forms stable and diffusible complex resulting in the fast excretion of the injected 54Mn(II).
The possible interactions of pairs of carcinogens which act on different organ systems were studied in rats, and recurring design problems of such studies were identified and new statistical methodology tested. Fischer-344 rats were exposed through diet to the six possible pairs of four chemicals. Tested chemicals and their target organs were as follows: N-methyl-N'-nitro-N-nitrosoguanidine, stomach; N-butyl-n-(4-hydroxybutyl) nitrosamine, bladder; dipentylnitrosamine, liver; and nitrilotriacetic acid, kidney, ureter, and bladder. A 4x4 factorial design was used to study each chemical pair. Doses were 0, 20, 40, or 80 ppm N-methyl-N'-nitro-N-nitrosoguanidine, 0, 30, 60, or 120 ppm N-butyl-n-(4-hydroxybutyl) nitrosamine, 0, 50, 150, or 450 ppm dipentylnitrosamine, and 0, 200, 2000, or 20000 ppm nitrilotriacetic acid. The test period was 104 weeks. An independent interaction model was used to compute an index of additivity, which indicated interactions and their types. The endpoints considered were incidence of malignant tumor, time to death from any cause, and time to death with malignant tumor. It was determined that there was no interaction of dipentylnitrosamine with any of the other three carcinogens. Nitrilotriacetic acid in combination with N-methyl-N'-nitro-N-nitrosoguanidine or N-butyl-n-(4-hydroxybutyl) nitrosamine produced antagonism for the target sites of the latter two chemicals, while N-methyl-N'-nitro-N-nitrosoguanidine and N-butyl-n-(4-hydroxybutyl) nitrosamine did not interact with each other. No synergism was noted for any combination or target site. /It was/ concluded that antagonism can occur when these compounds are given in combination to rats, and although combined exposures can be highly carcinogenic, they do not produce more tumors than implied by independent action models.

Dates

Last modified: 08-15-2023
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2: Wieneke R, Labòria N, Rajan M, Kollmannsperger A, Natale F, Cardoso MC, Tampé R. Live-cell targeting of his-tagged proteins by multivalent N-nitrilotriacetic acid carrier complexes. J Am Chem Soc. 2014 Oct 8;136(40):13975-8. doi: 10.1021/ja5063357. Epub 2014 Sep 30. PubMed PMID: 25238106.
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6: Conzuelo F, Gamella M, Campuzano S, Martínez-Ruiz P, Esteban-Torres M, de las Rivas B, Reviejo AJ, Muñoz R, Pingarrón JM. Integrated amperometric affinity biosensors using Co2+-tetradentate nitrilotriacetic acid modified disposable carbon electrodes: application to the determination of β-lactam antibiotics. Anal Chem. 2013 Mar 19;85(6):3246-54. doi: 10.1021/ac303604b. Epub 2013 Mar 4. PubMed PMID: 23421824.
7: Zhang Y, Klamerth N, Chelme-Ayala P, Gamal El-Din M. Comparison of Nitrilotriacetic Acid and [S,S]-Ethylenediamine-N,N'-disuccinic Acid in UV-Fenton for the Treatment of Oil Sands Process-Affected Water at Natural pH. Environ Sci Technol. 2016 Oct 4;50(19):10535-10544. Epub 2016 Sep 19. PubMed PMID: 27588553.
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9: Bahnemann R, Leibold E, Kittel B, Mellert W, Jäckh R. Different patterns of kidney toxicity after subacute administration of Na-nitrilotriacetic acid and Fe-nitrilotriacetic acid to Wistar rats. Toxicol Sci. 1998 Nov;46(1):166-75. PubMed PMID: 9928680.
10: Platt V, Huang Z, Cao L, Tiffany M, Riviere K, Szoka FC Jr. Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached His6-protein. Bioconjug Chem. 2010 May 19;21(5):892-902. doi: 10.1021/bc900448f. PubMed PMID: 20384362; PubMed Central PMCID: PMC2874083.
11: Watson DS, Platt VM, Cao L, Venditto VJ, Szoka FC Jr. Antibody response to polyhistidine-tagged peptide and protein antigens attached to liposomes via lipid-linked nitrilotriacetic acid in mice. Clin Vaccine Immunol. 2011 Feb;18(2):289-97. doi: 10.1128/CVI.00425-10. Epub 2010 Dec 15. PubMed PMID: 21159923; PubMed Central PMCID: PMC3067350.
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